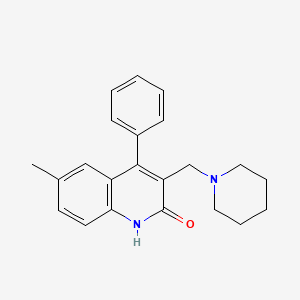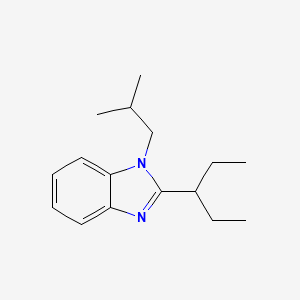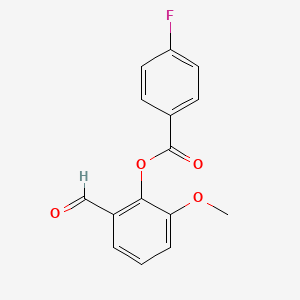![molecular formula C15H19N5OS B5780167 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has gained significant attention in scientific research. It is a member of the tetrazole family and has been studied extensively due to its potential applications in various fields.
Applications De Recherche Scientifique
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. The compound has also been studied for its potential use as a diagnostic tool in imaging studies.
Mécanisme D'action
The mechanism of action of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine have been studied extensively. The compound has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for research involving 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine. One potential area of research is the development of new anticancer drugs based on the compound. The compound's potential as a diagnostic tool in imaging studies could also be further explored. Additionally, the compound's antimicrobial and anti-inflammatory properties could be studied for their potential use in the treatment of infectious and inflammatory diseases.
Conclusion:
In conclusion, 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer research and diagnostic imaging, make it a promising compound for future research. The compound's mechanism of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. There are several future directions for research involving this compound, and further studies are necessary to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine involves the reaction of piperidine with 4-methylphenyl isothiocyanate and sodium azide. The reaction leads to the formation of the tetrazole ring, which is a key feature of the compound. The final product is obtained by acetylating the thiol group of the tetrazole ring with acetic anhydride. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-12-5-7-13(8-6-12)20-15(16-17-18-20)22-11-14(21)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRIDTDPHUOMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)

![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)


![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
